molecular formula C13H18N4O B12635279 4-[(3-Methylbutyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920959-67-7

4-[(3-Methylbutyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide

Cat. No.: B12635279
CAS No.: 920959-67-7
M. Wt: 246.31 g/mol
InChI Key: HBANGYWVKVBSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Methylbutyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide is a chemical compound based on the 1H-pyrrolo[2,3-b]pyridine scaffold, which is recognized in scientific research as a privileged structure for the development of Janus Kinase (JAK) inhibitors . Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been extensively investigated as potent and orally efficacious immunomodulators, with a primary focus on targeting JAK3 . The JAK-STAT signaling pathway is crucial in mediating various inflammatory and immune responses, making JAK3 a significant therapeutic target for conditions such as transplant rejection and autoimmune diseases . The structural motif of this compound class has also been leveraged to develop highly selective inhibitors for other JAK family members, including JAK1, which plays a key role in cytokine-mediated inflammatory and autoimmune responses . The specific substitution pattern on the pyrrolopyridine core, particularly at the 4- and 5- positions, is a critical determinant of inhibitory potency, selectivity across JAK isoforms, and overall physicochemical properties . Research on closely related analogs has demonstrated promising biological activities in cellular assays, such as the potent inhibition of IL-2-stimulated T-cell proliferation, and in vivo efficacy models, including the prolongation of graft survival in transplant studies . This compound is intended for research purposes as a chemical tool to further explore the structure-activity relationships (SAR) within this inhibitor class and to investigate the biological consequences of JAK pathway modulation. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

920959-67-7

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

4-(3-methylbutylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C13H18N4O/c1-8(2)3-5-15-11-9-4-6-16-13(9)17-7-10(11)12(14)18/h4,6-8H,3,5H2,1-2H3,(H2,14,18)(H2,15,16,17)

InChI Key

HBANGYWVKVBSQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=C2C=CNC2=NC=C1C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves multiple steps. One common synthetic route starts with the preparation of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives. These derivatives are then subjected to various reactions to introduce the desired functional groups . Industrial production methods often involve the use of preformed pyrazole or pyridine rings, which are then functionalized to obtain the target compound .

Chemical Reactions Analysis

4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Inhibition of Phosphodiesterase 4B

Recent studies have highlighted the compound's potential as a selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory diseases and central nervous system disorders. A series of derivatives based on the pyrrolo[2,3-b]pyridine scaffold demonstrated significant inhibition of PDE4B activity, with some compounds achieving IC50 values as low as 0.8 μM. These compounds also exhibited favorable pharmacokinetic profiles, making them promising candidates for further development in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Immunomodulatory Effects

The compound has been evaluated for its immunomodulatory properties, particularly as a Janus kinase 3 (JAK3) inhibitor. JAK3 is crucial for cytokine signaling in immune responses, and its inhibition can be beneficial in treating autoimmune diseases. Studies have shown that modifications to the compound significantly enhance its JAK3 inhibitory activity, with one derivative exhibiting over 200-fold increased potency compared to earlier compounds. This suggests that the pyrrolo[2,3-b]pyridine framework can be optimized for better therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrrolo[2,3-b]pyridine derivatives. The following table summarizes key findings from recent SAR studies:

CompoundTarget EnzymeIC50 Value (μM)Notable Modifications
Compound 11hPDE4B0.8Substituted amide group
Compound 14cJAK3<0.1C5-carbamoyl and C4-cycloalkylamino groups
Compound 11gJAK30.5Hydroxy group for improved absorption

These modifications highlight the importance of specific functional groups in enhancing biological activity and selectivity.

Case Study 1: PDE4B Inhibition

A study conducted by researchers focused on synthesizing various derivatives of the pyrrolo[2,3-b]pyridine scaffold to evaluate their effects on PDE4B inhibition. The lead compound demonstrated significant anti-inflammatory properties by reducing TNF-α release from macrophages exposed to inflammatory stimuli . This finding supports the potential use of these compounds in treating inflammatory diseases.

Case Study 2: JAK3 Targeting

Another investigation explored the immunomodulatory effects of pyrrolo[2,3-b]pyridine derivatives on T cell proliferation. The study revealed that certain modifications led to enhanced JAK3 inhibitory activity and reduced metabolic clearance, thereby improving oral bioavailability. These findings suggest that these compounds could serve as effective treatments for immune-related disorders .

Mechanism of Action

Comparison with Similar Compounds

Key Structural Features:

  • Pyrrolo[2,3-b]pyridine core : Provides a rigid bicyclic framework that enhances binding affinity to JAK kinases.
  • C5-carboxamide group : Critical for hydrogen bonding with kinase active sites, improving potency .
  • C4-3-methylbutylamino substituent: A hydrophobic side chain that influences isoform selectivity and pharmacokinetic properties.

Comparison with Similar Compounds

The pyrrolo[2,3-b]pyridine carboxamide scaffold has been extensively modified to optimize JAK inhibition, selectivity, and drug-like properties. Below is a detailed comparison of 4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide with structurally analogous compounds.

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Pyrrolo[2,3-b]pyridine Carboxamide Derivatives

Compound Name Substituent at C4 Target JAK Isoform IC50 (nM) Selectivity Ratio (vs. Other JAKs) Key Findings References
Target Compound 3-Methylbutylamino JAK3 (predominant) ~15* JAK3 > JAK2 (10:1)† Moderate oral efficacy; reduced hERG inhibition compared to earlier analogs .
Peficitinib (ASP015K) 5-Hydroxyadamantylamino JAK1/JAK3 3.9 (JAK3) JAK3 > JAK2 (25:1) Approved for rheumatoid arthritis; adamantyl group enhances metabolic stability .
Compound 14c Cyclohexylamino JAK3 2.1 JAK3 > JAK1 (50:1) High selectivity due to cyclohexyl group; reduced hERG liability .
Compound 31g Piperidinyl (4-chlorobenzyl) JAK1 0.8 JAK1 > JAK2 (100:1) JAK1-selective; optimized for autoimmune applications .
Compound 6 (precursor) Unsubstituted amino Pan-JAK 450 Non-selective Low potency; scaffold used for derivatization .

*Estimated based on structural analogs; †Inferred from substituent effects.

Key Findings from Comparative Studies

(1) Impact of C4 Substituents on Selectivity

  • Hydrophobic groups (e.g., 3-methylbutyl, cyclohexyl, adamantyl) at C4 enhance JAK3 selectivity by occupying a hydrophobic pocket in the kinase domain .
  • Bulky substituents (e.g., adamantyl in peficitinib) improve metabolic stability but may reduce oral bioavailability .
  • Chlorobenzyl-piperidinyl groups (e.g., Compound 31g) shift selectivity toward JAK1, likely due to steric effects .

(2) Role of C5-Carboxamide in Potency

  • The carboxamide group at C5 is essential for forming hydrogen bonds with the kinase’s hinge region. Removal or substitution reduces potency by >100-fold .

Structural Comparison (Figure 1)

Comparative StructuresSimplified structural comparison of key derivatives (adapted from ).

Biological Activity

4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, also referred to as 2-(3-methylbutyl)-1H-pyrrolo[2,3-b]pyridine, belongs to the class of organic compounds known as pyrrolopyridines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Chemical Formula : C₁₂H₁₆N₂
  • Molecular Weight : 188.27 g/mol
  • CAS Registry Number : 946-18-9
  • IUPAC Name : 2-(3-methylbutyl)-1H-pyrrolo[2,3-b]pyridine

Research indicates that compounds within the pyrrolopyridine class exhibit various biological activities, including:

  • Antineoplastic Properties : Certain pyrrolopyridines have shown significant cytotoxicity against cancer cell lines and have been evaluated in vivo for their antitumor efficacy. For instance, a related compound demonstrated substantial activity against L1210 leukemia models, suggesting a potential role in cancer therapy .
  • Kinase Inhibition : The compound has been noted for its inhibitory effects on SGK-1 kinase, which is implicated in several disorders. This inhibition suggests therapeutic potential in conditions mediated by SGK-1 activity .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of 4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide:

Biological Activity Description Reference
Anticancer ActivityExhibits cytotoxic effects on various cancer cell lines; significant in vivo antitumor efficacy noted.
SGK-1 Kinase InhibitionInhibits SGK-1 kinase activity, relevant for treatment of disorders associated with this pathway.
Metabolic ProfilingDetected in biological samples (e.g., eggs), indicating potential as a biomarker for dietary intake.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds within the pyrrolopyridine family:

  • Anticancer Studies : A study on pyrido[3',4':4,5]pyrrolo[3,2-c]pyridines revealed significant cytotoxicity against L1210 cultured cells and antitumor properties in murine models. These findings underline the potential of structurally similar compounds for developing new anticancer therapies .
  • Kinase Inhibition Research : Investigations into compounds targeting SGK-1 have shown promise in treating diseases linked to this kinase's dysregulation. The ability to inhibit SGK-1 could lead to advancements in therapies for conditions such as cancer and metabolic disorders .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide?

Methodological Answer:
The synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves a multi-step approach:

Core Formation : Construct the pyrrolo[2,3-b]pyridine scaffold via cyclization reactions. For example, evidence from similar compounds highlights the use of Buchwald-Hartwig amination or Suzuki coupling to introduce substituents .

Amino Group Introduction : React the core with 3-methylbutylamine under nucleophilic substitution conditions. Steric and electronic factors of the alkyl chain may require optimized reaction times and temperatures .

Carboxamide Functionalization : Convert the carboxylic acid intermediate to the carboxamide using coupling agents (e.g., EDC/HOBt) or activation with thionyl chloride followed by ammonia .
Key Consideration : Monitor reaction progress via TLC or HPLC (>98% purity, as in ).

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A combination of techniques ensures structural validation:

X-ray Crystallography : Resolve absolute configuration and bond angles, as demonstrated for related pyrrolo[2,3-b]pyridine derivatives (mean C–C bond deviation: 0.002 Å; R factor: 0.039) .

NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon backbone.

High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₈H₂₂N₄O₂ for a structural analog ).

HPLC : Assess purity (≥95% as per ).

Advanced: How to design experiments evaluating the compound’s biological activity while minimizing bias?

Methodological Answer:
Adopt a theory-driven framework (Guiding Principle 2, ):

Hypothesis Development : Link to a biological mechanism (e.g., kinase inhibition based on pyrrolo[2,3-b]pyridine’s affinity for ATP-binding pockets ).

Assay Selection :

  • In vitro : Use enzyme inhibition assays (IC₅₀ determination) with positive/negative controls.
  • Cell-based : Measure cytotoxicity (e.g., MTT assay) and selectivity indices.

Blinding and Replication : Assign samples randomly and repeat experiments ≥3 times to account for variability .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data across studies?

Methodological Answer:
Contradictions may arise from substituent effects or methodological variability:

Comparative Analysis : Contrast activity data with analogs (e.g., adamantyl vs. 3-methylbutyl substituents ).

Computational Modeling : Perform molecular docking to predict binding modes and identify critical interactions.

Purity Verification : Re-evaluate conflicting compounds via HPLC (as in ) to rule out impurities.

Experimental Replication : Repeat assays under standardized conditions (pH, temperature) .

Advanced: What strategies ensure compound stability during long-term storage and experimental use?

Methodological Answer:

Accelerated Stability Studies :

  • Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Storage Conditions :

  • Lyophilized form: Store at -20°C under inert gas (N₂/Ar).
  • Solution phase: Use anhydrous DMSO (avoid freeze-thaw cycles).

Light Sensitivity : Protect from UV exposure (amber vials) due to pyrrolo[2,3-b]pyridine’s conjugated system .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.

Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers.

Toxicity Screening : Conduct preliminary in vitro cytotoxicity assays to establish safe handling thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.